4-Ethyl-2-methylbenzoic acid
Description
4-Ethyl-2-methylbenzoic acid (CAS: 190367-29-4) is a substituted benzoic acid derivative with the molecular formula C₁₀H₁₂O₂ and a molecular weight of 164.21 g/mol . Its structure features a carboxylic acid group at position 1, a methyl substituent at position 2, and an ethyl group at position 4 on the benzene ring (Figure 1). This substitution pattern influences its physicochemical properties, such as solubility, acidity, and reactivity. The compound is cataloged under MDL number MFCD17012750 and is commonly utilized in pharmaceutical and chemical research as a building block for synthesizing more complex molecules .
Properties
IUPAC Name |
4-ethyl-2-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-8-4-5-9(10(11)12)7(2)6-8/h4-6H,3H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNUZPKCLVIBMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Friedel-Crafts alkylation of toluene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting product, 4-ethyl-2-methyltoluene, is then oxidized using potassium permanganate (KMnO4) to form this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or distillation are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Bromine (Br2) in the presence of iron (Fe) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of 4-Ethyl-2-methylbenzaldehyde or this compound derivatives.
Reduction: Formation of 4-Ethyl-2-methylbenzyl alcohol or 4-Ethyl-2-methylbenzaldehyde.
Substitution: Formation of brominated or nitrated derivatives of this compound
Scientific Research Applications
4-Ethyl-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Ethyl-2-methylbenzoic acid involves its interaction with specific molecular targets and pathways. As an aromatic carboxylic acid, it can participate in hydrogen bonding and π-π interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional differences between 4-ethyl-2-methylbenzoic acid and analogous compounds significantly impact their applications, synthesis, and properties. Below is a detailed comparison:
Substituent Effects on Physicochemical Properties
- This compound vs. Ethyl 2,4-dimethylbenzoate (C₁₁H₁₄O₂, MW: 178.23 g/mol): The ethyl ester group in the latter replaces the carboxylic acid, reducing polarity and increasing lipophilicity. This makes the ester more suitable for organic solvent-based reactions, whereas the carboxylic acid form is more reactive in aqueous or acidic conditions .
- This compound vs. 4-[(4-Ethylphenoxy)methyl]benzoic acid (CAS: 380176-04-5, C₁₆H₁₆O₃): The latter contains an ether-linked phenoxy group, which increases molecular weight and introduces additional hydrogen-bonding sites. This structural feature may enhance binding affinity in biological systems, making it a candidate for drug intermediates .
Table 1: Key Properties of this compound and Analogues
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Applications |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₂O₂ | 164.21 | 190367-29-4 | 2-Me, 4-Et, -COOH | Pharmaceutical intermediates |
| Ethyl 2,4-dimethylbenzoate | C₁₁H₁₄O₂ | 178.23 | N/A | 2-Me, 4-Me, -COOEt | Organic synthesis |
| 4-[(4-Ethylphenoxy)methyl]benzoic acid | C₁₆H₁₆O₃ | 256.30 | 380176-04-5 | 4-EtPhOCH₂, -COOH | Drug intermediates |
| Methyl 4-acetamido-2-hydroxybenzoate | C₁₀H₁₁NO₄ | 209.20 | N/A | 2-OH, 4-AcNH, -COOMe | Bioactive compounds |
Research Findings and Trends
- Steric and Electronic Effects : The ortho-methyl group in this compound reduces the compound’s acidity compared to meta- or para-substituted benzoic acids due to steric inhibition of resonance .
- Synthetic Flexibility : and highlight the adaptability of benzoic acid derivatives in generating diverse analogues, underscoring their utility in medicinal chemistry .
- Industrial Demand: Compounds like 4-[(4-Ethylphenoxy)methyl]benzoic acid are prioritized in fine chemical catalogs (e.g., Hairui Chemical), reflecting their commercial relevance .
Biological Activity
4-Ethyl-2-methylbenzoic acid is a benzoic acid derivative that has garnered attention due to its potential biological activities. This compound is structurally similar to mefenamic acid, a known non-steroidal anti-inflammatory drug (NSAID), which suggests it may possess similar pharmacological properties. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound has a molecular formula of and a molecular weight of approximately 178.23 g/mol. Its structure features an ethyl and a methyl group attached to the benzene ring, influencing its reactivity and biological interactions.
The biological activity of this compound is hypothesized to involve:
- Inhibition of Prostaglandin Synthetase : Similar to mefenamic acid, it may inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2), leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain .
- Protein Degradation Modulation : Research on benzoic acid derivatives indicates that they can enhance the activity of protein degradation pathways, specifically the ubiquitin-proteasome pathway and autophagy-lysosome pathway . This modulation could have implications for aging and cellular health.
Biological Activity Findings
Research studies have documented various biological activities associated with this compound:
- Anti-inflammatory Activity : Due to its structural similarity to mefenamic acid, it is anticipated to exhibit anti-inflammatory effects by inhibiting COX enzymes.
- Antioxidant Properties : Some studies suggest that benzoic acid derivatives possess antioxidant capabilities, which may contribute to their protective effects against oxidative stress in cells .
- Cytotoxic Effects : Preliminary evaluations indicate that certain derivatives can exhibit cytotoxicity against cancer cell lines, although specific data on this compound remains limited .
Case Studies
A study focusing on the biological evaluation of benzoic acid derivatives highlighted the potential of compounds similar to this compound in enhancing proteasomal activity in human fibroblasts. The findings suggest that these compounds could be developed into therapeutic agents targeting age-related cellular decline .
Comparative Analysis
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
| Compound | Structure Similarity | COX Inhibition | Cytotoxicity | Antioxidant Activity |
|---|---|---|---|---|
| This compound | Moderate | Yes | Limited | Possible |
| Mefenamic Acid | High | Yes | Yes | Yes |
| 3-Chloro-4-methoxybenzoic acid | Moderate | Yes | Yes | Yes |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
